Pirarubicin's primary mechanism of action involves DNA intercalation and topoisomerase II inhibition [National Cancer Institute, ]. By intercalating between DNA base pairs, pirarubicin disrupts DNA replication and transcription. Additionally, it inhibits topoisomerase II, an enzyme essential for DNA unwinding and replication during cell division, leading to further disruption of the cell cycle and ultimately cell death.
Pirarubicin is rarely used as a single agent in cancer treatment. Instead, it is frequently combined with other chemotherapeutic drugs to achieve a synergistic effect and overcome resistance mechanisms developed by cancer cells. Scientific research is ongoing to explore optimal combinations and treatment schedules for different types of cancers [European Medicines Agency, ].
Pirarubicin's effectiveness is limited by its cardiotoxicity, which can be a severe side effect. Scientific research is actively investigating novel drug delivery systems to improve the therapeutic efficacy of pirarubicin while minimizing its cardiotoxic effects. These strategies include liposomal encapsulation and nanoparticle conjugates, which aim to deliver the drug specifically to tumor cells, reducing systemic exposure and potential side effects Li et al., 2009: ).
Cancer cells can develop resistance to pirarubicin, rendering the treatment ineffective. Scientific research is focused on understanding the mechanisms of pirarubicin resistance and developing strategies to overcome it. This includes exploring the role of drug efflux pumps, DNA repair pathways, and genetic mutations that contribute to resistance Baguley et al., 2018: ).